molecular formula C15H13N3O2 B13865398 Methyl 1-methyl-2-pyridin-3-ylbenzimidazole-5-carboxylate

Methyl 1-methyl-2-pyridin-3-ylbenzimidazole-5-carboxylate

Cat. No.: B13865398
M. Wt: 267.28 g/mol
InChI Key: MQEORCYASPVTMI-UHFFFAOYSA-N
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Description

Methyl 1-methyl-2-pyridin-3-ylbenzimidazole-5-carboxylate is a heterocyclic compound that features a benzimidazole core substituted with a pyridine ring and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methyl-2-pyridin-3-ylbenzimidazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminobenzimidazole with a pyridine derivative in the presence of a suitable catalyst. The reaction is often carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-2-pyridin-3-ylbenzimidazole-5-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Methyl 1-methyl-2-pyridin-3-ylbenzimidazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 1-methyl-2-pyridin-3-ylbenzimidazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-3-yl)-1H-benzimidazole: Similar structure but lacks the methyl ester group.

    2-(Pyridin-3-yl)-3H-imidazo[4,5-b]pyridine: Contains a similar pyridine ring but with a different heterocyclic core.

    Pyrimido[1,2-a]benzimidazoles: Similar benzimidazole core but with additional fused rings.

Uniqueness

Methyl 1-methyl-2-pyridin-3-ylbenzimidazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of the methyl ester group and the pyridine ring enhances its versatility as a synthetic intermediate and its potential as a bioactive molecule.

Biological Activity

Methyl 1-methyl-2-pyridin-3-ylbenzimidazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

This compound has the following chemical formula: C15H13N3O2C_{15}H_{13}N_3O_2. Its structure includes a benzimidazole core, which is known for its versatility in biological applications. The presence of the pyridine ring enhances its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The benzimidazole moiety can engage with nucleic acids and proteins, leading to various cellular effects. Notably, compounds with similar structures have shown capabilities in inhibiting key signaling pathways involved in cancer progression and inflammatory responses .

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays demonstrated that this compound exhibits potent cytotoxic effects against several cancer cell lines, including neuroblastoma and glioblastoma. For instance, lethal concentrations (LC50) were significantly lower than those of existing chemotherapeutic agents, indicating a promising therapeutic index .

Table 1: Cytotoxicity Data of this compound

Cell LineLC50 (nM)Comparison CompoundLC50 (nM)
Neuroblastoma18.9Compound 3>3000
Glioblastoma200Compound 3>3000

Anti-inflammatory Activity

The compound also displays significant anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical mediators in the inflammatory process. Studies indicate that modifications to the benzimidazole structure can enhance selectivity for COX-2 over COX-1, providing a pathway for developing safer anti-inflammatory drugs .

Table 2: Inhibition Data for COX Enzymes

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
Methyl 1-methyl-2-pyridin-3-y-benzimidazole-5-carboxylate0.72 ± 0.770.12 ± 0.05

Study on Anticancer Efficacy

A notable study evaluated the efficacy of this compound in preclinical models. The results indicated that when combined with radiation therapy, this compound significantly reduced the viability of cancer cells compared to controls, suggesting a synergistic effect that could enhance therapeutic outcomes in resistant tumors .

Pharmacokinetics and Bioavailability

Pharmacokinetic studies have shown that the compound exhibits favorable absorption characteristics when administered orally, with significant brain uptake observed in animal models. This property is crucial for treating central nervous system malignancies .

Properties

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

methyl 1-methyl-2-pyridin-3-ylbenzimidazole-5-carboxylate

InChI

InChI=1S/C15H13N3O2/c1-18-13-6-5-10(15(19)20-2)8-12(13)17-14(18)11-4-3-7-16-9-11/h3-9H,1-2H3

InChI Key

MQEORCYASPVTMI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)OC)N=C1C3=CN=CC=C3

Origin of Product

United States

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